Melting Point Depression vs. 5-Phenyl-2H-tetrazole Enables Low-Temperature Formulation
5-(2,6-Difluorophenyl)-2H-tetrazole exhibits a melting point of 69–71 °C, which is approximately 146 °C lower than that of the unsubstituted 5-phenyl-2H-tetrazole (216 °C, decomposition) . This substantial depression arises from the disruption of crystal packing by the two ortho-fluorine atoms and directly translates into improved melt-processability and compatibility with heat-sensitive co-formulants in both pharmaceutical and agrochemical product development .
| Evidence Dimension | Melting point (onset, °C) |
|---|---|
| Target Compound Data | 69–71 °C |
| Comparator Or Baseline | 5-Phenyl-2H-tetrazole: 216 °C (decomposition) |
| Quantified Difference | Δ ≈ –146 °C |
| Conditions | Differential scanning calorimetry (DSC) or capillary melting point; literature data from Chemsrc and ChemicalBook. |
Why This Matters
A melting point below 100 °C allows melt-mixing or hot-melt extrusion without thermal degradation of sensitive co-formulants, a decisive factor for formulation scientists selecting a tetrazole building block.
